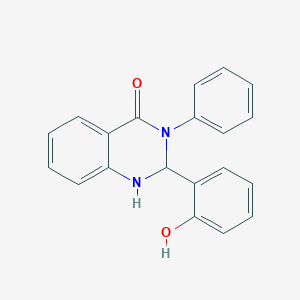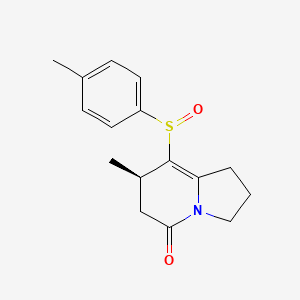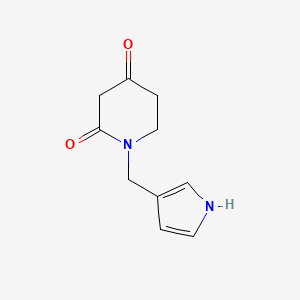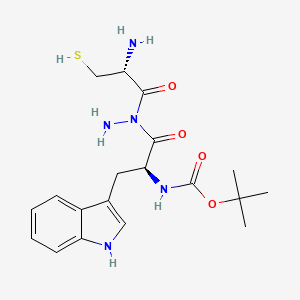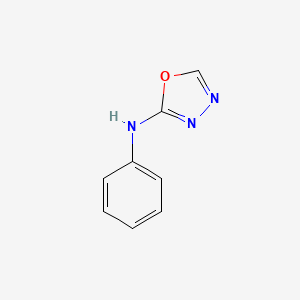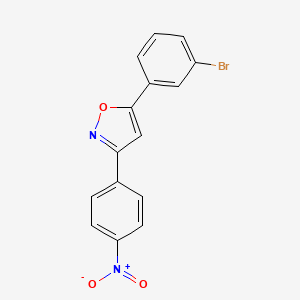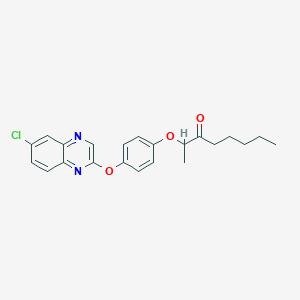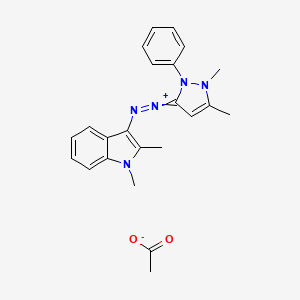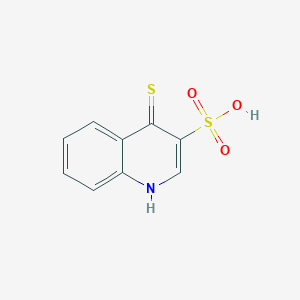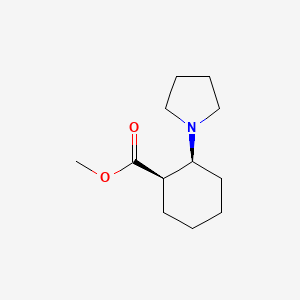
2,4-dioxo-1H-pyrimidine-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide is a chemical compound belonging to the pyrimidine family This compound is characterized by its unique structure, which includes a pyrimidine ring with two oxo groups at positions 2 and 4, and a carbohydrazide group at position 5
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide typically involves the reaction of uracil derivatives with hydrazine derivatives. One common method includes the following steps:
Starting Material: Uracil or its derivatives.
Reagent: Hydrazine hydrate.
Reaction Conditions: The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions for several hours.
Purification: The product is purified by recrystallization from a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The carbohydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, tetrahydrofuran.
Major Products
Oxidation Products: Oxo derivatives.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.
Materials Science: The compound is used in the development of novel materials with specific properties, such as conductivity and fluorescence.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and metabolic pathways.
Mécanisme D'action
The mechanism of action of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and catalysis.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbohydrazide group.
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride: Contains a sulfonyl chloride group, used as a pharmaceutical intermediate.
Uniqueness
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide is unique due to its carbohydrazide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the synthesis of specialized derivatives with potential therapeutic applications.
Propriétés
Numéro CAS |
6266-32-6 |
|---|---|
Formule moléculaire |
C5H6N4O3 |
Poids moléculaire |
170.13 g/mol |
Nom IUPAC |
2,4-dioxo-1H-pyrimidine-5-carbohydrazide |
InChI |
InChI=1S/C5H6N4O3/c6-9-4(11)2-1-7-5(12)8-3(2)10/h1H,6H2,(H,9,11)(H2,7,8,10,12) |
Clé InChI |
DNTNUMKNOCHZEQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)NC(=O)N1)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(4-Chlorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazol-3-yl]glycine](/img/structure/B12906910.png)
